 
                            rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is a chemical compound classified as a selective serotonin reuptake inhibitor (SSRI). It is a derivative of Paroxetine, which is commonly used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The compound's unique structure includes a defluorinated ethoxy group, which may influence its pharmacological properties and efficacy compared to its parent compound.
This compound falls under the category of pharmaceuticals, specifically SSRIs. It is also identified by its CAS number 1346597-97-4, which is essential for regulatory and research purposes.
The synthesis of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride typically involves several steps that modify the structure of Paroxetine. The general synthetic route includes:
The synthesis may employ various reagents and solvents, with careful control of temperature and reaction time to ensure the desired stereochemistry is achieved. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are typically used to confirm the structure and purity of the final product.
The molecular formula for rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is . Its structure features a benzene ring connected to a piperidine moiety, with an ethoxy group at one position and a chlorine atom as part of the hydrochloride salt.
The compound's molecular weight is approximately 377.89 g/mol. The structural representation indicates that it possesses chiral centers, leading to different stereoisomers that may exhibit varying biological activities.
The primary chemical reactions involving rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride include:
Kinetic studies on these reactions can provide insights into stability under various storage conditions, which is crucial for pharmaceutical applications.
As an SSRI, rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride primarily works by inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety.
Studies indicate that SSRIs like this compound can take several weeks to exhibit therapeutic effects, with side effects varying based on individual patient responses.
Key physical properties include:
Chemical properties encompass:
Relevant data from suppliers indicate specific handling precautions due to potential irritations associated with chemical exposure .
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is primarily used in:
The compound's unique structural modifications may lead to variations in pharmacodynamics compared to traditional SSRIs, making it an interesting candidate for further research in psychopharmacology .
The complete IUPAC name for this compound is (3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine hydrochloride, reflecting its molecular architecture and functional group hierarchy [2] [3]. The molecular formula is C₂₁H₂₆ClNO₄ (MW: 391.89 g/mol), comprising three key substructures:
Table 1: Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₂₁H₂₆ClNO₄ | 
| Molecular Weight | 391.89 g/mol | 
| Exact Mass | 391.155 Da | 
| SMILES | CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl[5] | 
| InChI Key | InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H/t16-,19-;/m0./s1 [3] | 
The benzodioxole ring (1,3-benzodioxol-5-yl) provides π-electron density, while the ethoxy group (-OC₂H₅) at C4′ enhances lipophilicity compared to paroxetine’s fluoro substituent .
The stereodescriptor rac-trans denotes a racemic mixture of the (3R,4S) and (3S,4R) enantiomers, where the 3,4-disubstituted piperidine adopts a trans-diaxial conformation [3]. This configuration positions the benzodioxolyloxymethyl (C3) and 4-ethoxyphenyl (C4) groups on opposite faces of the piperidine ring, minimizing steric strain.
Trans vs. cis isomerism critically impacts biological activity:
Experimental differentiation relies on NMR coupling constants (J3,4 > 10 Hz in trans) and X-ray crystallography, confirming the relative stereochemistry [1]. The "rel-" prefix in the IUPAC name explicitly indicates the racemic nature [2].
The universal identifier CAS Registry Number 1346597-97-4 unambiguously references this compound across databases [1] [3] [5]. Key synonyms include:
Table 2: Regulatory and Literature Synonyms
| Synonym | Context of Use | 
|---|---|
| rac-trans-4-Defluoro-4-ethoxy paroxetine HCl | Pharmacopeial impurity standards | 
| Paroxetine related compound L | Analytical reference materials | 
| SC-499556 | Vendor catalog numbering [1] | 
| TRC-D228985 | Research chemical codes [3] | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1